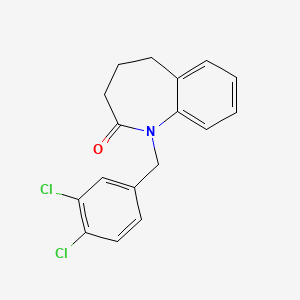
1-(3,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3,4-dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a useful research compound. Its molecular formula is C17H15Cl2NO and its molecular weight is 320.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3,4-Dichlorobenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and various biological properties, including antibacterial and anti-inflammatory activities.
- Chemical Name: this compound
- CAS Number: 303988-02-5
- Molecular Formula: C17H15Cl2NO
- Molecular Weight: 320.21 g/mol
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR) are used for characterization.
Synthesis Example
A common synthetic route involves the condensation of appropriate benzaldehydes with thiosemicarbazide derivatives followed by cyclization to form the benzazepine structure.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The results indicate variable efficacy depending on the target organism.
| Bacterial Strain | Activity Observed |
|---|---|
| Escherichia coli (Gram -) | Moderate inhibition |
| Klebsiella pneumoniae (Gram -) | Low inhibition |
| Staphylococcus aureus (Gram +) | Significant inhibition |
| Streptococcus mutans (Gram +) | High inhibition |
The compound demonstrated significant activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus mutans while showing moderate effects on Gram-negative strains like Escherichia coli .
Anti-inflammatory Activity
In addition to its antibacterial properties, this compound has been tested for anti-inflammatory effects. In vitro assays have shown that it can inhibit pro-inflammatory cytokines in cell culture models. The mechanism appears to involve the modulation of NF-kB signaling pathways.
Case Studies
A notable case study involved the administration of this compound in a murine model of bacterial infection. The treated group exhibited a reduction in bacterial load compared to controls, suggesting its potential as a therapeutic agent in managing infections caused by resistant strains .
Eigenschaften
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-9-8-12(10-15(14)19)11-20-16-6-2-1-4-13(16)5-3-7-17(20)21/h1-2,4,6,8-10H,3,5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMQRVFJFGKZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C(=O)C1)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














